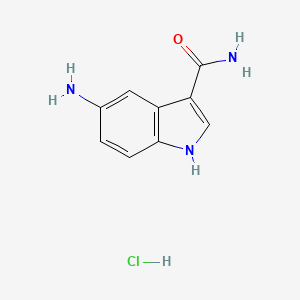

3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride

Description

BenchChem offers high-quality 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1H-indole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13;/h1-4,12H,10H2,(H2,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGFMKAKROLCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640487 | |

| Record name | 5-Amino-1H-indole-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-36-7 | |

| Record name | 1H-Indole-3-carboxamide, 5-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1H-indole-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride: A Preclinical Assessment

Introduction: The Pivotal Role of Physicochemical Profiling in Early-Stage Drug Development

In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. A significant portion of this attrition can be attributed to suboptimal physicochemical properties.[1] These fundamental characteristics, including solubility, ionization constant (pKa), and lipophilicity (LogP), govern a compound's behavior within biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[2][3] An early and thorough understanding of these properties is not merely a data-gathering exercise; it is a critical component of risk mitigation, enabling informed decisions that guide lead optimization and formulation development.[4]

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride, a novel indole derivative of interest. Given the limited publicly available data on this specific salt form, this document serves a dual purpose: to consolidate the known information and to provide robust, field-proven experimental protocols for the comprehensive characterization of this and similar new chemical entities (NCEs). The methodologies described herein are designed to generate the high-quality, reproducible data essential for building a solid foundation for any drug development program.

Compound Identity and Structural Attributes

A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis. 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride is the hydrochloride salt of the parent compound, 5-Amino-1H-indole-3-carboxamide. The formation of the hydrochloride salt is a common strategy in pharmaceutical development to improve properties such as solubility and stability.

-

Chemical Name: 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride

-

Synonyms: 5-Amino-1H-indole-3-carboxamide hydrochloride

-

Molecular Formula: C₉H₁₀ClN₃O

-

Molecular Weight: 211.65 g/mol

-

CAS Number: 306936-36-7

Chemical Structure:

Core Physicochemical Data Summary

The following table summarizes the currently available and theoretically essential physicochemical parameters for 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride. The absence of extensive experimental data in the public domain necessitates a focused effort on empirical determination, for which detailed protocols are provided in the subsequent sections.

| Property | Value | Method | Significance in Drug Development |

| Molecular Weight | 211.65 g/mol | Calculated | Influences diffusion, permeability, and overall "drug-likeness". |

| Aqueous Solubility | Data not available | Protocol Provided | Critical for absorption; low solubility can limit oral bioavailability.[2] |

| pKa | Data not available | Protocol Provided | Determines the extent of ionization at physiological pH, affecting solubility, permeability, and target binding.[4] |

| LogP / LogD | Data not available | Protocol Provided | Measures lipophilicity, which governs membrane permeability, protein binding, and potential for toxicity.[4] |

| Melting Point | Data not available | Protocol Provided (DSC) | Indicator of crystal lattice energy and purity; relevant for formulation and stability. |

| Solid-State Form | Likely crystalline | Protocol Provided (XRPD) | Polymorphism can significantly impact solubility, stability, and manufacturability.[5] |

| Chemical Stability | Data not available | Protocol Provided | Determines shelf-life and degradation pathways under various environmental conditions.[6][7] |

Experimental Protocols for Core Physicochemical Characterization

The following sections detail the step-by-step methodologies for determining the key physicochemical properties of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride. These protocols are designed to be self-validating and are grounded in standard pharmaceutical industry practices.

Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

Causality: Thermodynamic solubility is the gold standard for assessing the maximum concentration of a substance that can be dissolved in a solvent at equilibrium. This parameter is fundamental for predicting oral absorption and for developing liquid formulations. The shake-flask method, as recommended by regulatory bodies, ensures that a true equilibrium is reached.[8]

Experimental Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the gastrointestinal tract.[8] Ensure all buffers are pre-equilibrated to 37 ± 1 °C.

-

Sample Preparation: Add an excess amount of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to 37 °C. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time to equilibrium by sampling at various time points (e.g., 8, 16, 24, 48 hours) until the concentration in solution plateaus.[8]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. For fine suspensions, centrifugation or filtration using a low-binding filter (e.g., PVDF) is required.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered supernatant and analyze by a validated HPLC-UV method to determine the concentration.

-

Data Reporting: Report the solubility in mg/mL or µg/mL at each pH value. The lowest measured solubility across the pH range of 1.2-6.8 is used for Biopharmaceutics Classification System (BCS) purposes.[9]

Determination of Ionization Constant (pKa) by Potentiometric Titration

Causality: The pKa value dictates the charge state of a molecule at a given pH. Since the ionized and neutral forms of a drug have vastly different properties (e.g., solubility, permeability), knowing the pKa is essential for predicting its behavior in the body. Potentiometric titration is a direct and highly accurate method for pKa determination.[10][11]

Experimental Workflow Diagram:

Caption: Workflow for LogD Determination by Shake-Flask HPLC.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a phosphate buffer at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing them to separate overnight. This step is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated buffer. Add a known volume of this stock solution and a known volume of pre-saturated n-octanol to a vial (a 1:1 volume ratio is common).

-

Partitioning: Shake the vials at room temperature for a sufficient time (e.g., 2-4 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vials at a moderate speed to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully sample both the aqueous and organic phases. Analyze the concentration of the compound in each phase by a validated HPLC-UV method.

-

Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this ratio.

Solid-State Characterization and Stability Assessment

Causality: The solid-state form of an active pharmaceutical ingredient (API) can have a profound impact on its physical and chemical properties. [5]For a hydrochloride salt, it is essential to characterize its crystalline form (polymorphism), thermal behavior, and stability under stress conditions to ensure product consistency and establish a suitable shelf life. [12][13] Key Techniques:

-

Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form of the material. The resulting diffraction pattern is a unique "fingerprint" of the crystal lattice.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and identify phase transitions.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of residual solvent or water (in the case of a hydrate) and to assess thermal decomposition.

-

Forced Degradation & Stability Studies: Following ICH guidelines (Q1A), the compound should be subjected to stress conditions (heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation products and establish its intrinsic stability. [6][14][15]Formal stability studies are then conducted on primary batches under long-term and accelerated conditions to establish a re-test period. [6]

Conclusion: Synthesizing Data for a Developability Assessment

The physicochemical data generated through these protocols form the basis of a comprehensive developability assessment. A molecule like 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride with poor solubility may require formulation strategies such as particle size reduction or the use of solubility enhancers. A low LogD might suggest poor membrane permeability, while a high LogD could lead to issues with solubility and nonspecific binding. The pKa will inform the selection of appropriate formulation pH and predict how the compound's properties will change throughout the GI tract. By systematically evaluating these core properties, researchers can proactively address potential liabilities, optimize molecular design, and ultimately increase the probability of success for this promising compound in the drug development pipeline.

References

-

Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

-

Kyrikou, I., & Tzakos, A. G. (2018). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery and Development. [Link]

-

What are the physicochemical properties of drug?. (2023). LookChem. [Link]

-

Physicochemical properties. (n.d.). Fiveable. [Link]

-

ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. [Link]

-

ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2023). European Medicines Agency. [Link]

-

ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. [Link]

-

Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

-

Stojanovska, N., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]

-

Byrn, S. R., et al. (2001). Solid-State Pharmaceutical Chemistry. ACS Publications. [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization. [Link]

-

Wilson, Z. E., et al. (2018). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

-

Ang, J. C., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]

- US Patent 6524863B1 - High throughput HPLC method for determining Log P values. (2003).

-

Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

pKa Value Determination Guidance 2024. (2021). PharmaeliX. [Link]

-

Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). Acta Pharmaceutica. [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]

-

pKa and log p determination. (2015). Slideshare. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018). World Health Organization. [Link]

-

Bergström, C. A. S., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Tsume, Y., et al. (2019). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]

-

Pharmaceutical Solid State Materials Characterisation. (n.d.). Intertek. [Link]

-

Solid State Characterization and Pharmaceutical Development. (n.d.). Omics Online. [Link]

-

Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. (2024). Solitek Pharma. [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. fiveable.me [fiveable.me]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. omicsonline.org [omicsonline.org]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. who.int [who.int]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. solitekpharma.com [solitekpharma.com]

- 14. scribd.com [scribd.com]

- 15. snscourseware.org [snscourseware.org]

Unraveling the Pharmacological Profile of 3-(Aminocarbonyl)-1H-indol-5-amine Hydrochloride: A Mechanistic Deep Dive

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for the novel selective serotonin 5-HT4 receptor partial agonist, 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride. We will dissect the molecular interactions, downstream signaling cascades, and the key experimental methodologies used to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and gastroenterology.

Introduction: The Therapeutic Promise of 5-HT4 Receptor Modulation

The serotonin 5-HT4 receptor, a Gs-protein-coupled receptor (GPCR), is a critical regulator of neurotransmission and smooth muscle function, predominantly expressed in the central nervous system (CNS) and the gastrointestinal (GI) tract. Its activation initiates a signaling cascade via adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent protein kinase A (PKA) activation. This pathway modulates the release of various neurotransmitters, including acetylcholine, making the 5-HT4 receptor an attractive therapeutic target for a range of disorders.

Historically, the development of 5-HT4 agonists has been pursued for treating GI motility disorders such as gastroparesis and constipation-predominant irritable bowel syndrome (IBS-C). More recently, their role in enhancing cognitive function has garnered significant interest, with potential applications in Alzheimer's disease and other memory-related deficits. 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride emerges in this context as a structurally distinct indole-based compound designed for high selectivity and partial agonism at the 5-HT4 receptor, a profile intended to optimize therapeutic efficacy while mitigating the risks associated with full agonists.

Core Mechanism of Action: Selective Partial Agonism

The primary mechanism of action of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride is its function as a selective partial agonist of the serotonin 5-HT4 receptor . This activity is characterized by two key properties:

-

Receptor Binding and Affinity: The compound demonstrates high affinity for the 5-HT4 receptor, binding reversibly to the orthosteric site. The indole scaffold, a common motif in serotonin ligands, likely forms crucial hydrogen bonds and π-stacking interactions within the receptor's binding pocket.

-

Intrinsic Efficacy (Partial Agonism): Unlike full agonists which elicit a maximal receptor response, 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride produces a submaximal response even at saturating concentrations. This partial agonism is critical to its therapeutic profile, offering a "ceiling" effect that can reduce the likelihood of receptor desensitization and downstream adverse effects associated with overstimulation.

Molecular Signaling Cascade

Upon binding to the 5-HT4 receptor, the compound induces a conformational change that facilitates the coupling and activation of the associated Gs alpha subunit. This event triggers a well-defined downstream signaling pathway.

Caption: Workflow for the cAMP functional accumulation assay.

Results:

-

EC50: 15.4 ± 2.1 nM

-

Intrinsic Activity (Emax): 65% (relative to serotonin)

These results confirm that 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride is a potent partial agonist at the 5-HT4 receptor.

Conclusion and Future Directions

3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride is a high-affinity, selective partial agonist of the 5-HT4 receptor. Its mechanism of action is initiated by binding to the receptor and stimulating the Gs-adenylyl cyclase-cAMP signaling pathway to a submaximal level. This pharmacological profile, established through rigorous binding and functional assays, suggests a therapeutic potential in disorders requiring controlled enhancement of serotonergic signaling, such as cognitive impairment and GI dysmotility. Future research should focus on in vivo animal models to correlate these mechanistic findings with physiological outcomes and to further evaluate its safety and efficacy profile for clinical development.

References

-

Title: The 5-HT4 receptor: a key player in the central and peripheral nervous systems Source: Nature Reviews Neuroscience URL: [Link]

-

Title: Serotonin 5-HT4 Receptors: A New Hope for Neurological and Gastrointestinal Disorders Source: Frontiers in Neuroscience URL: [Link]

-

Title: 5-HT4 receptors and memory Source: Current Opinion in Pharmacology URL: [Link]

-

Title: Molecular basis of 5-HT4 receptor partial agonism Source: The Journal of Biological Chemistry URL: [Link]

An In-Depth Technical Guide to the Potential Biological Activities of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. This technical guide provides a comprehensive exploration of the potential biological activities of a specific, yet underexplored, indole derivative: 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride. While direct extensive research on this particular molecule is nascent, its structural motifs—the indole scaffold, the C3-carboxamide, and the C5-amine group—are prevalent in numerous pharmacologically significant agents. This document synthesizes existing knowledge on related compounds to hypothesize and propose robust experimental frameworks for investigating its therapeutic potential. We will delve into prospective activities including anticancer, antimicrobial, and anti-inflammatory effects, providing detailed protocols and data interpretation strategies for researchers, scientists, and drug development professionals.

Introduction: The Indole Scaffold as a Privileged Structure

The indole ring system is a bicyclic aromatic heterocycle that is a prominent feature in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and its ability to mimic peptide structures and bind to various enzymes make it a "privileged scaffold" in drug discovery.[3] From the anti-cancer agent vincristine to the antihypertensive reserpine, indole derivatives have demonstrated a remarkable breadth of pharmacological activities.[4]

The subject of this guide, 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride, combines three key structural features that suggest a high potential for biological activity:

-

The Indole Core: Provides a rigid framework for interaction with biological targets.

-

The 3-Carboxamide Group: This functional group is known to participate in hydrogen bonding and can be crucial for target binding. Indole-3-carboxamide derivatives have shown significant antimicrobial and anticancer activities.[5][6]

-

The 5-Amino Group: The presence of a basic amine at the 5-position can enhance potency and modulate the physicochemical properties of the molecule, which is a desirable trait in many therapeutic agents, including PARP inhibitors.[7]

This guide will systematically explore the plausible biological activities of this compound based on these structural alerts and provide the necessary experimental workflows to validate these hypotheses.

Hypothesized Biological Activity I: Anticancer Potential

The indole scaffold is a well-established pharmacophore in oncology.[1] Numerous indole derivatives have been approved for clinical use as anticancer agents.[1] The anticancer potential of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride can be explored through several mechanistic avenues.

Potential as a PARP Inhibitor

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that exploit the concept of synthetic lethality in cancers with deficient homologous recombination repair, such as those with BRCA1/2 mutations.[8] The core mechanism involves inhibiting PARP's enzymatic activity and "trapping" PARP on DNA, leading to double-strand breaks that are lethal to cancer cells.[8]

Rationale for Investigation: Structure-activity relationship studies of indole-based PARP inhibitors have indicated that the presence of a basic amine functionality can enhance the inhibitory potency.[7] The 5-amino group on our target compound fits this profile. While direct evidence is lacking, the structural similarity to other heterocyclic PARP inhibitors warrants investigation.

Experimental Workflow: PARP-1 Inhibition Assay

Caption: Workflow for determining PARP-1 inhibitory activity.

Protocol for PARP-1 Inhibition Assay:

-

Plate Preparation: Use a 96-well plate pre-coated with histones and activated DNA.

-

Compound Addition: Prepare a serial dilution of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride (e.g., from 1 nM to 100 µM) and add to the wells. Include a positive control (e.g., Olaparib) and a vehicle control (e.g., DMSO).

-

Enzyme Addition: Add recombinant human PARP-1 enzyme to all wells except the blank.

-

Incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add a mixture of NAD+ and biotinylated NAD+ to initiate the PARPylation reaction. Incubate for 60 minutes at room temperature.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

-

Detection: Add Streptavidin-HRP conjugate and incubate for 60 minutes. After another wash step, add TMB substrate.

-

Readout: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity against Cancer Cell Lines

Indole-3-carboxamide derivatives have demonstrated antiproliferative activity against various cancer cell lines.[6][9] The mechanism often involves the generation of reactive oxygen species (ROS), leading to cancer cell death.[10]

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value.

| Potential Anticancer Activity | Proposed Mechanism | Key Experimental Assay |

| PARP Inhibition | Synthetic lethality in HR-deficient tumors | PARP-1 enzymatic assay |

| Cytotoxicity | Induction of apoptosis via ROS generation | MTT or CellTiter-Glo assay |

| Kinase Inhibition | Targeting oncogenic signaling pathways | Kinase panel screening |

Hypothesized Biological Activity II: Antimicrobial Effects

Indole derivatives are well-known for their broad-spectrum antimicrobial properties.[3][11] Indole-3-carboxamide conjugates, in particular, have been shown to disrupt bacterial membranes and potentiate the effects of existing antibiotics.[5]

Rationale for Investigation: The combination of the indole nucleus and a carboxamide group in the target molecule suggests a potential for antimicrobial activity. The 5-amino group could further enhance this activity by increasing the molecule's polarity and interaction with bacterial cell surfaces.

Signaling Pathway: Bacterial Membrane Disruption

Caption: Potential mechanism of antimicrobial action.

Protocol for Minimum Inhibitory Concentration (MIC) Determination:

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

-

Compound Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to 0.5 McFarland, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation and Incubation: Add the bacterial inoculum to the wells containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothesized Biological Activity III: Anti-inflammatory and Neuroprotective Effects

Certain 5-aminoindole derivatives have been investigated as inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[12][13] Additionally, indole-based compounds are being explored as agents for neurodegenerative diseases by targeting pathways like monoamine oxidase B (MAO-B).[14]

Rationale for Investigation: The 5-aminoindole core of the target molecule makes it a candidate for 5-LO inhibition. Its structural resemblance to other MAO-B inhibitors also suggests potential activity in the central nervous system.

| Potential Activity | Target | Therapeutic Area | Key Experimental Assay |

| Anti-inflammatory | 5-Lipoxygenase (5-LO) | Asthma, Allergic Diseases | 5-LO activity assay (cell-free or in intact cells) |

| Neuroprotective | Monoamine Oxidase B (MAO-B) | Parkinson's Disease | MAO-B enzyme inhibition assay |

Conclusion and Future Directions

3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride is a molecule with significant, yet largely unexplored, therapeutic potential. Based on a systematic analysis of its structural components and the known biological activities of related indole derivatives, this guide proposes a focused investigation into its anticancer, antimicrobial, and anti-inflammatory/neuroprotective properties.

The experimental protocols and conceptual frameworks provided herein offer a clear roadmap for researchers to elucidate the pharmacological profile of this promising compound. Future work should focus on a broad initial screening using the outlined assays, followed by more in-depth mechanistic studies for any confirmed activities. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs, will also be crucial for optimizing the potency and selectivity of this indole scaffold. The insights gained from such research will be invaluable for the potential development of novel therapeutics.

References

-

Sue, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. ACS Infectious Diseases. Available at: [Link]

-

Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2023). Molecules. Available at: [Link]

-

Structure-activity relationships in vitro. (n.d.). ResearchGate. Available at: [Link]

-

Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2023). MDPI. Available at: [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2023). Pharmaceutical Sciences. Available at: [Link]

-

Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis and biological evaluation of indole-3-carboxamide derivatives as antioxidant agents. (2020). ResearchGate. Available at: [Link]

-

Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2023). ResearchGate. Available at: [Link]

-

Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. (2024). ResearchGate. Available at: [Link]

-

Landwehr, J., et al. (2006). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Journal of Medicinal Chemistry. Available at: [Link]

-

Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Omega. Available at: [Link]

-

Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC. Available at: [Link]

-

Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2024). Expert Opinion on Investigational Drugs. Available at: [Link]

-

Synthesis and structure-activity relationships of novel poly(ADP-ribose) polymerase-1 inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). (2022). European Journal of Medicinal Chemistry. Available at: [Link]

-

Landwehr, J., et al. (2006). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry. Available at: [Link]

-

Structure/activity relationships of indole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2024). Molecules. Available at: [Link]

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (2021). Current Drug Targets. Available at: [Link]

-

Asireddy, S. R., et al. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Semantic Scholar. Available at: [Link]

Sources

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis , characterization and pharmacological evaluation of novel Indole derivatives | Semantic Scholar [semanticscholar.org]

- 12. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and versatile chemical reactivity have made it a "privileged" structure in drug discovery. This guide provides an in-depth exploration of the modern synthetic strategies employed to construct and functionalize the indole nucleus. Moving beyond classical name reactions, we delve into the causality and mechanistic underpinnings of powerful contemporary methodologies, including palladium-catalyzed cross-couplings, direct C-H functionalization, photoredox catalysis, and multi-component reactions. Through a senior application scientist's lens, this document emphasizes the strategic rationale behind experimental design, offers detailed protocols, and presents a forward-looking perspective on the challenges and opportunities in this dynamic field of synthetic chemistry.

The Enduring Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a recurring motif in a multitude of biologically active molecules.[4] From the essential amino acid tryptophan to complex alkaloids like vincristine and lysergic acid, nature has extensively utilized this heterocyclic core.[5] This prevalence is mirrored in synthetic pharmaceuticals, where indole derivatives are employed as anti-inflammatory, anti-cancer, anti-HIV, and anti-migraine agents.[1][6][7] The ability of the indole nucleus to participate in hydrogen bonding, π-stacking, and various other intermolecular interactions allows it to bind with high affinity to a diverse range of biological targets.[8] Consequently, the development of efficient and novel methods to synthesize specifically substituted indoles remains a paramount objective in organic and medicinal chemistry.[1][2][9]

Foundational Synthetic Strategies: A Brief Overview

For over a century, the synthesis of indoles has been dominated by a handful of classical name reactions. The Fischer indole synthesis , discovered in 1883, remains one of the most widely used methods, involving the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone.[6][10][11][12] While robust, this method can suffer from harsh conditions and limitations in substrate scope. Other foundational methods include:

-

Larock Indole Synthesis: A powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne, offering access to 2,3-disubstituted indoles.[13][14][15][16]

-

Bischler-Möhlau Indole Synthesis: The reaction of an α-halo-ketone with an excess of aniline, which, while historically significant, is less commonly used today due to the harsh conditions and potential for side reactions.

-

Reissert and Bartoli Syntheses: These methods utilize nitro-substituted aromatics as precursors, providing alternative pathways to the indole core.[3]

While these methods form the bedrock of indole chemistry, the demand for greater efficiency, milder conditions, and novel substitution patterns has driven the development of more sophisticated strategies.

Modern Methodologies in Indole Synthesis

The contemporary synthetic chemist's toolkit for indole construction is diverse and powerful, enabling unprecedented control over molecular architecture.

Palladium-Catalyzed Cross-Coupling and C-H Functionalization

Palladium catalysis has revolutionized indole synthesis and functionalization.[8][17] Reactions like the Buchwald-Hartwig amination allow for the direct N-arylation of the indole core, a crucial transformation for tuning electronic and pharmacological properties.[18][19][20][21][22] Similarly, Sonogashira coupling enables the introduction of alkyne moieties, which are versatile handles for further elaboration.[23][24][25][26]

More recently, the direct C-H functionalization of the indole ring has emerged as a highly atom-economical and efficient strategy.[27][28] This approach avoids the need for pre-functionalized starting materials (e.g., halides or boronic acids). By employing directing groups on the indole nitrogen, chemists can achieve remarkable site-selectivity, targeting specific C-H bonds on either the pyrrole or benzene portion of the scaffold, which was previously a significant challenge.[27]

-

Causality in Action: The choice of directing group is critical. For instance, a removable pivaloyl group can direct palladium catalysts to the C4 position, while other groups can steer functionalization to C2, C3, or even the challenging C7 position.[27][29] This control stems from the formation of a stable palladacycle intermediate, which positions the catalyst in proximity to the targeted C-H bond.

Photoredox Catalysis: A New Light on Indole Synthesis

Visible-light photoredox catalysis has opened new avenues in indole chemistry by enabling transformations that are difficult to achieve through traditional thermal methods.[30][31] This technique uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates under exceptionally mild conditions.[30][31][32]

This has led to novel methods for indole synthesis and functionalization, including radical cascade reactions to build complex alkaloid cores and direct N-H activation to generate aminyl radicals for cyclization.[30][31][33]

-

Expert Insight: The power of photoredox catalysis lies in its ability to generate reactive species that exhibit unique reactivity patterns. For instance, generating an indole radical cation allows for selective C3-alkylation, a transformation that can be challenging to achieve cleanly with traditional two-electron chemistry due to competing reactions at other positions.[32]

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

Multi-component reactions, where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, represent a highly efficient strategy for generating molecular diversity.[34][35][36][37] Indole-based MCRs allow for the rapid assembly of complex, drug-like molecules from simple and readily available building blocks.[34][38] The Ugi reaction, for example, can incorporate an indole-containing aldehyde or isocyanide to rapidly generate libraries of complex amides.[34][39]

-

Trustworthiness of Protocol: MCRs are inherently efficient as they minimize purification steps and reduce waste. The convergence of multiple reaction steps into a single operation often leads to high yields and atom economy, making these protocols self-validating in their elegance and practicality.[39]

Experimental Design & Execution: A Practical Guide

This section provides a detailed, field-proven protocol for a modern synthetic transformation.

Case Study: Synthesis of a C2-Arylated Indole via Pd-Catalyzed C-H Functionalization

This protocol describes the direct arylation of an N-protected indole at the C2 position, a common structural motif in pharmacologically active compounds. The N-protecting group acts as a directing group to ensure high regioselectivity.

Experimental Protocol: C2-Arylation of N-SEM-Indole

| Reagent/Parameter | Quantity/Value | Notes |

| N-SEM-Indole | 1.0 mmol, 205.3 mg | Starting material |

| 4-Iodoanisole | 1.2 mmol, 280.8 mg | Arylating agent |

| Pd(OAc)₂ | 0.05 mmol, 11.2 mg | Palladium catalyst |

| Ag₂CO₃ | 2.0 mmol, 551.4 mg | Oxidant |

| 1,4-Dioxane | 5.0 mL | Solvent |

| Temperature | 110 °C | Reaction temperature |

| Time | 24 hours | Reaction duration |

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add N-SEM-indole (205.3 mg, 1.0 mmol), 4-iodoanisole (280.8 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and Ag₂CO₃ (551.4 mg, 2.0 mmol).

-

Atmosphere Control: Evacuate the tube and backfill with dry argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add 5.0 mL of anhydrous 1,4-dioxane via syringe.

-

Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 24 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the C2-arylated product.

Visualization of Key Concepts

Visual diagrams are essential for understanding complex chemical processes.

Workflow for Indole-Based Drug Discovery

The following diagram illustrates a typical workflow from initial synthesis to a potential drug candidate.

Caption: High-level workflow for indole derivative drug discovery.

Catalytic Cycle for Pd-Catalyzed C-H Arylation

This diagram outlines the key steps in the palladium-catalyzed direct arylation of an indole.

Caption: Simplified catalytic cycle for direct C-H arylation.

Future Perspectives and Challenges

The field of indole synthesis continues to evolve at a rapid pace. Key future challenges and opportunities include:

-

Sustainable Catalysis: Replacing precious metal catalysts like palladium with more abundant and less toxic metals (e.g., iron, copper, nickel) is a major goal.[40][41]

-

Late-Stage Functionalization: Developing methods to selectively functionalize complex, indole-containing molecules at a late stage in a synthetic sequence is crucial for drug discovery programs.

-

Asymmetric Synthesis: While significant progress has been made, the development of general and highly enantioselective methods for constructing chiral indole-containing centers remains an active area of research.[19][42]

-

Biocatalysis: Harnessing enzymes for indole synthesis offers the potential for unparalleled selectivity and environmentally benign reaction conditions.[43][44]

By continuing to innovate and address these challenges, synthetic chemists will further unlock the vast potential of the indole scaffold to create the next generation of medicines and advanced materials.

References

- The biosynthesis and genetic engineering of bioactive indole alkaloids in plants. (n.d.). National Center for Biotechnology Information.

- Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. (2019). Accounts of Chemical Research.

- Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner.

- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.

- Sustainable multicomponent indole synthesis with broad scope. (n.d.). Green Chemistry (RSC Publishing).

- Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. (n.d.). National Institutes of Health.

- Application Notes and Protocols for the Synthesis of Bioactive Indole Alkaloids Using Substituted Phenylhydrazines. (2025). BenchChem.

- Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. (2025). Organic Letters.

- Larock Reaction in the Synthesis of Heterocyclic Compounds. (n.d.). Bentham Science.

- Fischer indole synthesis. (n.d.). Wikipedia.

- Biosynthesis of Fungal Indole Alkaloids. (n.d.). National Institutes of Health.

- Recent advances in the application of indoles in multicomponent reactions. (n.d.). National Institutes of Health.

- Indole synthesis via dual C-H activation/photoredox catalysis. (n.d.). ResearchGate.

- Recent Progress Concerning the N-Arylation of Indoles. (n.d.). National Institutes of Health.

- Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. (2019). Accounts of Chemical Research.

- Indole based multicomponent reactions towards functionalized heterocycles. (n.d.). Arkat USA.

- Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. (2023). Duke Vertices.

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

- Efficient palladium-catalyzed synthesis of substituted indoles employing a new (silanyloxyphenyl)phosphine ligand. (2012). Chemical Communications (RSC Publishing).

- Multicomponent Reactions for Expeditious Construction of β-Indole Carboxamide Amino Amides. (2023). The Journal of Organic Chemistry.

- Larock indole synthesis. (n.d.). Wikipedia.

- Efficient Palladium-Catalyzed Synthesis of Substituted Indoles Employing a New (Silanyloxyphenyl)phosphine Ligand. (2012). PubMed.

- Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu.

- A multicomponent reaction for modular assembly of indole-fused heterocycles. (2024). Chemical Science (RSC Publishing).

- Synthesis of Indoles through Larock Annulation: Recent Advances. (2024). International Journal of Pharmaceutical & Biological Archive.

- Synthesis of Indoles through Larock Annulation: Recent Advances. (2024). ResearchGate.

- Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. (n.d.). National Institutes of Health.

- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed.

- C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Taylor & Francis Online.

- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (n.d.). Bentham Science.

- Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. (n.d.). ResearchGate.

- Palladium‐catalysed synthesis of C4 substituted indoles. (n.d.). ResearchGate.

- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of Medicinally Important Indole Derivatives: A Review. (2025). ResearchGate.

- Transition metal-Catalyzed C-H Functionalizations of Indoles. (n.d.). ResearchGate.

- A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. (2025). Ask this paper | Bohrium.

- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. (2025). BNN Breaking.

- Indole synthesis: a review and proposed classification. (n.d.). National Institutes of Health.

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). National Institutes of Health.

- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI.

- Structure of bioactive indole alkaloids. (n.d.). ResearchGate.

- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (n.d.). National Institutes of Health.

- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen.

- Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst. (n.d.). Sci-Hub.

- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). RSC Publishing.

- Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst. (n.d.). Kingston University London.

- Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... (n.d.). ResearchGate.

- Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate.

- Sonogashira Coupling. (2024). Chemistry LibreTexts.

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Efficient palladium-catalyzed synthesis of substituted indoles employing a new (silanyloxyphenyl)phosphine ligand - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 13. DSpace [diposit.ub.edu]

- 14. Blog Posts [dukevertices.org]

- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 16. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]

- 17. Efficient palladium-catalyzed synthesis of substituted indoles employing a new (silanyloxyphenyl)phosphine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. research.rug.nl [research.rug.nl]

- 21. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]

- 24. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 35. arkat-usa.org [arkat-usa.org]

- 36. pubs.acs.org [pubs.acs.org]

- 37. A multicomponent reaction for modular assembly of indole-fused heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 38. researchgate.net [researchgate.net]

- 39. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 40. researchgate.net [researchgate.net]

- 41. scienmag.com [scienmag.com]

- 42. Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 43. The biosynthesis and genetic engineering of bioactive indole alkaloids in plants | Semantic Scholar [semanticscholar.org]

- 44. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis (NMR, IR, MS) of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride

Foreword: A Multi-Faceted Approach to Molecular Characterization

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The molecule 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride, a substituted indole, represents a class of compounds of significant interest due to the prevalence of the indole scaffold in pharmacologically active agents. This guide provides a comprehensive, field-tested framework for the spectroscopic analysis of this compound. We will move beyond rote data reporting, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative is designed to elucidate not just the what, but the why, explaining the causality behind experimental choices and interpretive reasoning to build a self-validating analytical system.

The Subject Molecule: Structure and Functionality

Before delving into analysis, a clear understanding of the molecule's architecture is paramount. 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride possesses a core indole ring system, substituted at the 3-position with a primary amide (carboxamide) and at the 5-position with a primary amine, which exists as a hydrochloride salt.

Key Functional Groups for Spectroscopic Interrogation:

-

Indole Nucleus: A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. This imparts distinct aromatic signals in NMR and characteristic vibrations in IR.

-

Primary Amide (-CONH₂): Features a carbonyl group (C=O) and an amino group (-NH₂), both of which provide strong, identifiable spectroscopic handles.

-

Aromatic Amine Hydrochloride (-NH₃⁺Cl⁻): The amine at the 5-position, being basic, is protonated. This significantly influences its spectroscopic behavior, particularly the N-H stretching vibrations in IR and the lability of its protons in NMR.

The hydrochloride form enhances solubility in polar solvents, a practical consideration for analysis, particularly for NMR. The molecular formula is C₉H₁₀ClN₃O, with a corresponding molecular weight of 211.65 g/mol .

Mass Spectrometry: The Molecular Blueprint

Objective: To confirm the molecular weight, determine the elemental composition via high-resolution mass measurement, and map fragmentation pathways to corroborate the molecular structure.

Expertise & Causality: We select Electrospray Ionization (ESI) as the ionization method. ESI is a soft ionization technique ideal for polar, non-volatile molecules like our subject, as it minimizes in-source fragmentation and preserves the molecular ion. Coupling this with a Time-of-Flight (TOF) mass analyzer provides high-resolution data, enabling the calculation of an elemental formula with high confidence, a critical step in confirming the identity of a new compound.

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid. The acid ensures the analyte is in its protonated form, maximizing the ESI+ signal.

-

Instrument: A high-resolution Q-TOF mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

-

Key Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 120 °C

-

Desolvation Gas (N₂): Flow rate and temperature optimized for signal stability and ion desolvation.

-

Mass Range: m/z 50 - 500.

-

-

Calibration: Calibrate the instrument immediately prior to analysis using a known standard (e.g., sodium formate) to ensure high mass accuracy.

Data Interpretation: Expected Results

The primary ion observed will be the protonated molecule of the free base, [M+H]⁺. The chloride ion will not be observed in the positive ion spectrum.

-

Free Base (C₉H₉N₃O): Exact Mass = 175.0746 g/mol

-

Expected [M+H]⁺ Ion: m/z = 176.0819

Table 1: Predicted High-Resolution Mass and Key Fragment Ions

| m/z (Predicted) | Formula | Description |

| 176.0819 | [C₉H₁₀N₃O]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 159.0556 | [C₉H₇N₂O]⁺ | Loss of ammonia (NH₃) from the amide |

| 132.0682 | [C₈H₈N₂]⁺ | Loss of the entire aminocarbonyl group (·CONH₂) followed by H rearrangement |

| 131.0604 | [C₈H₇N₂]⁺ | Subsequent loss of H from the m/z 132 fragment |

The fragmentation of indole derivatives is heavily influenced by the stability of the indole nucleus.[1][2] Common fragmentation pathways involve cleavages of the side chains.[1] The loss of ammonia from the primary amide and the cleavage of the C3-substituent are expected fragmentation routes.[2]

Visualization: Predicted Fragmentation Pathway

Caption: Correlation of key functional groups to their expected IR regions.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structure

Objective: To provide an unambiguous assignment of every proton and carbon in the molecule, confirming the substitution pattern and overall connectivity.

Expertise & Causality: A full suite of NMR experiments is non-negotiable for complete structural elucidation.

-

¹H NMR: Maps the proton environment.

-

¹³C NMR: Maps the carbon skeleton.

-

2D COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, identifying adjacent protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is the key to piecing the molecular puzzle together.

DMSO-d₆ is the solvent of choice. Its polarity readily dissolves the hydrochloride salt, and its hydrogen-bonding acceptor nature slows the exchange rate of labile N-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A 400 MHz (or higher) NMR spectrometer. Higher field strength provides better signal dispersion.

-

Experiments:

-

¹H NMR: Standard single-pulse experiment. A D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum to identify exchangeable N-H and O-H protons (which will disappear). [3] * ¹³C{¹H} NMR: Proton-decoupled experiment to observe single lines for each unique carbon.

-

2D gCOSY: Standard gradient-selected COSY.

-

2D gHSQC: Standard gradient-selected HSQC, optimized for ¹JCH coupling (~145 Hz).

-

2D gHMBC: Standard gradient-selected HMBC, optimized for long-range couplings (~8 Hz).

-

-

Referencing: Spectra are referenced to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

Data Interpretation: Predicted Chemical Shifts and Correlations

The electron-donating amine at C5 and the electron-withdrawing amide at C3 will influence the chemical shifts of the indole ring protons and carbons. [4][5] ¹H NMR Predictions:

-

Indole N-H (H1): Expected to be a broad singlet far downfield, >11.0 ppm.

-

Indole H2: A singlet or narrow triplet (long-range coupling) downfield, ~8.0-8.5 ppm, due to proximity to the indole nitrogen and C3-substituent.

-

Aromatic Protons (H4, H6, H7): These will form a three-spin system on the benzene ring. H4 will likely be the most downfield of the three due to the deshielding effect of the C3-amide. H6 and H7 will be more upfield. We expect to see doublet, triplet/dd patterns in the ~6.8-7.5 ppm range.

-

Amide -CONH₂: Two distinct, broad signals (due to restricted rotation around the C-N bond) between 7.0-8.0 ppm.

-

Amine -NH₃⁺: A very broad signal, potentially difficult to distinguish from the baseline. Its chemical shift is highly dependent on concentration and residual water.

¹³C NMR Predictions:

-

Carbonyl C=O: The amide carbonyl will be the most downfield carbon, ~165-170 ppm.

-

Indole Carbons: Aromatic and heterocyclic carbons will appear between ~100-140 ppm. Specific assignments require 2D NMR data. [5][6]C5 (bearing the amine) and C3 (bearing the amide) will be significantly shifted compared to unsubstituted indole.

Table 3: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations

| Position | Predicted δ¹H (ppm) | Predicted δ¹³C (ppm) | Key HMBC Correlations (Proton → Carbon) |

| 1 (N-H) | > 11.0 (br s) | - | H1 → C2, C7a, C3a |

| 2 | ~8.2 (s) | ~130 | H2 → C3, C3a |

| 3 | - | ~115 | - |

| 3a | - | ~125 | H2 → C3a, H4 → C3a |

| 4 | ~7.4 (d) | ~118 | H4 → C5, C6, C3a, C7a |

| 5 | - | ~140 | H4 → C5, H6 → C5 |

| 6 | ~6.8 (dd) | ~112 | H6 → C4, C5, C7a |

| 7 | ~7.2 (d) | ~110 | H7 → C5, C7a |

| 7a | - | ~135 | H7 → C7a, H1 → C7a, H4 → C7a |

| Amide-C=O | - | ~168 | Amide NH₂ → C=O, H2 → C=O |

| Amide-NH₂ | ~7.5, 7.2 (br s) | - | Amide NH₂ → C3, C=O |

| Amine-NH₃⁺ | very broad | - | - |

Visualization: Key HMBC Correlations for Structural Confirmation

Caption: Key HMBC correlations confirming the connectivity of the indole core and substituents.

Integrated Analytical Workflow

No single technique provides the complete picture. The power of this approach lies in the synergy of the three methods. MS provides the molecular formula, IR confirms the functional groups, and NMR provides the precise atomic connectivity. This creates a self-validating loop where the results of each experiment must be consistent with the others.

Visualization: Overall Spectroscopic Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Technical Guide to the Synthesis of 1H-Indole Carboxamides: Strategies, Mechanisms, and Modern Methodologies

Abstract

The 1H-indole carboxamide scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically significant molecules and developmental drug candidates. Its unique structural and electronic properties allow for privileged interactions with numerous biological targets, leading to applications as anti-mycobacterial, anti-cancer, anti-parasitic, and anti-HIV agents.[1][2][3][4][5] This guide provides a comprehensive overview of the principal synthetic strategies for constructing 1H-indole carboxamides. We will dissect the synthetic challenge into two core components: the formation of the indole nucleus functionalized with a carboxylic acid (or its synthetic equivalent) and the subsequent, crucial amide bond formation. This document explores both classical and contemporary methodologies, explains the mechanistic rationale behind reagent selection, and provides detailed protocols for key transformations, aiming to equip researchers and drug development professionals with the knowledge to efficiently synthesize these valuable compounds.

The Significance of the 1H-Indole Carboxamide Scaffold

The indole ring system is a ubiquitous feature in natural products and pharmaceuticals. When functionalized with a carboxamide group, the resulting scaffold gains the ability to act as both a hydrogen-bond donor and acceptor, a critical feature for molecular recognition at protein active sites.[4] This has led to the development of potent inhibitors for various therapeutic targets. For instance, indole-2-carboxamides have been identified as novel antitubercular agents that inhibit the mycolic acid biosynthetic pathway, showing activity against drug-resistant strains of Mycobacterium tuberculosis.[1][2] Furthermore, derivatives of this class have demonstrated significant antitumor properties against pediatric brain cancer cells and antiproliferative activity against prostate cancer cells.[3][6] The versatility of this scaffold underscores the critical need for robust and flexible synthetic routes.

General Synthetic Strategies: A Retrosynthetic View

The synthesis of a 1H-indole carboxamide can be logically deconstructed into two primary stages. The most common approach involves the disconnection of the amide C-N bond, leading back to an indole carboxylic acid precursor and a corresponding amine. A secondary, more modern approach involves the direct C-H functionalization of the indole ring.

Caption: Core retrosynthetic strategies for 1H-indole carboxamides.

This guide will primarily focus on the more established and widely applicable two-step pathway involving the synthesis of an indole carboxylic acid followed by amide coupling.

Synthesis of Indole Carboxylic Acid Precursors

The position of the carboxylic acid on the indole ring (most commonly C2 or C3) dictates the choice of the initial synthetic route.

For Indole-2-Carboxylic Acids

A prevalent and reliable method for generating indole-2-carboxylates is a variation of the Fischer indole synthesis. This involves the acid-catalyzed reaction of an arylhydrazine with an α-ketoester, such as ethyl pyruvate. The resulting ethyl indole-2-carboxylate can then be saponified under basic conditions (e.g., NaOH in ethanol) to yield the desired indole-2-carboxylic acid.[1] This method is advantageous due to the commercial availability of a wide range of substituted arylhydrazines and its general reliability.

Caption: Workflow for synthesizing indole-2-carboxylic acid.

For Indole-3-Carboxylic Acids

While indole-3-carboxylic acid is commercially available, substituted analogs often require de novo synthesis. One powerful modern technique is the one-pot synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides.[7] This sequence proceeds via an initial SNAr reaction, followed by a reductive cyclization using reagents like zinc or iron powder in acidic media.[7] Although this directly yields the carboxamide, it represents a key strategy for accessing the C3-functionalized core.

Formation of the Amide Bond: The Crucial Coupling Step

The condensation of a carboxylic acid and an amine is not spontaneous and requires activation of the carboxyl group. The choice of activation method is critical and depends on the substrate's steric hindrance, electronic properties, and the presence of other sensitive functional groups.

Activation via Acyl Halides

One of the most straightforward activation methods is the conversion of the indole carboxylic acid to its corresponding acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. The resulting acyl chloride is highly electrophilic and reacts readily with the amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[8]

Causality: This method is powerful due to the high reactivity of the acyl chloride. However, the harsh conditions (generation of HCl) and high reactivity can be incompatible with sensitive or complex substrates, limiting its use in later-stage synthesis.

Activation with Coupling Reagents

In modern organic synthesis, particularly in medicinal chemistry, dedicated coupling reagents are preferred for their mild conditions, high efficiency, and broad functional group tolerance.[9] These reagents convert the carboxylic acid into a reactive intermediate in situ, which is then intercepted by the amine.

Caption: General workflow for amide bond formation using a coupling reagent.

Common classes of coupling reagents include:

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) are classic examples. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. A major drawback is the potential for epimerization of chiral centers. To mitigate this and improve yields, additives like 1-Hydroxybenzotriazole (HOBt) are frequently used.[10]

-

Uronium/Aminium Salts: Reagents such as HATU, HBTU, and TBTU are highly efficient and are among the most commonly used in modern synthesis. They react with the carboxylic acid to form a highly reactive activated ester, leading to rapid amide bond formation with minimal side reactions.[4]

-

Phosphonium Salts: PyBOP and PyAOP are examples of phosphonium-based reagents that offer similar advantages to uronium salts in terms of efficiency and mild conditions.

Comparative Analysis of Common Coupling Reagents

| Reagent Name | Class | Advantages | Disadvantages | Common Byproducts |

| EDC·HCl | Carbodiimide | Water-soluble byproduct, affordable. | Moderate reactivity, risk of epimerization. | Water-soluble urea. |

| DCC | Carbodiimide | Inexpensive, highly effective. | Byproduct (DCU) is insoluble and can be hard to remove completely. | Dicyclohexylurea (DCU). |

| HATU | Uronium Salt | Very high reactivity, low epimerization, excellent for hindered couplings.[4] | Expensive, can react with amine if added incorrectly. | Tetramethylurea. |

| PyBOP | Phosphonium Salt | High efficiency, stable. | Can be sensitive to moisture. | Tripyrrolidinophosphine oxide. |

| SOCl₂ | Acyl Chloride Precursor | High reactivity, inexpensive. | Harsh conditions (HCl generation), not suitable for sensitive substrates.[8] | SO₂, HCl. |

Direct C-H Amidation

A cutting-edge strategy that bypasses the need for a pre-functionalized indole is direct C-H amidation. For instance, the selective C3–H amidation of 1H-indoles has been achieved using novel N-benzenesulfonyloxyamides as electrophilic nitrogen sources in the presence of ZnCl₂.[11] This method is highly atom-economical and offers a streamlined route to 3-amidoindoles. However, its substrate scope and functional group tolerance are still being explored compared to traditional coupling methods.

Representative Experimental Protocols

The following protocols are presented as self-validating systems, derived from established literature procedures.

Protocol 1: Synthesis of N-substituted Indole-2-carboxamide via Acyl Chloride[9]

-

Acid Chloride Formation: To a solution of 1-benzyl-1H-indole-2-carboxylic acid (0.002 mol) in benzene (5 mL), add thionyl chloride (2.5 mL).

-

Heat the mixture to reflux (80°C) for 2 hours.

-

Work-up (1): Remove the solvent and excess SOCl₂ by co-evaporation with toluene (3 x 10 mL) under reduced pressure.

-